BenchChemオンラインストアへようこそ!

3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

Cefiderocol synthesis Protecting-group strategy Intermediate differentiation

3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 1225208-49-0) is a synthetic benzamide derivative with the molecular formula C29H34N2O5 and a molecular weight of 490.59 g/mol. The compound serves as a key non‑halogenated intermediate or precursor in the synthesis of cefiderocol, a siderophore cephalosporin antibiotic.

Molecular Formula C29H34N2O5
Molecular Weight 490.6 g/mol
CAS No. 1225208-49-0
Cat. No. B1528432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide
CAS1225208-49-0
Molecular FormulaC29H34N2O5
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NCCN3CCCC3)OCC4=CC=C(C=C4)OC
InChIInChI=1S/C29H34N2O5/c1-33-25-10-5-22(6-11-25)20-35-27-14-9-24(29(32)30-15-18-31-16-3-4-17-31)19-28(27)36-21-23-7-12-26(34-2)13-8-23/h5-14,19H,3-4,15-18,20-21H2,1-2H3,(H,30,32)
InChIKeyRTGZCRJKOPNHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 1225208-49-0): Procurement-Relevant Identity and Intermediate Role


3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 1225208-49-0) is a synthetic benzamide derivative with the molecular formula C29H34N2O5 and a molecular weight of 490.59 g/mol [1]. The compound serves as a key non‑halogenated intermediate or precursor in the synthesis of cefiderocol, a siderophore cephalosporin antibiotic . Its structure features two 4‑methoxybenzyl ether protecting groups on the 3- and 4‑positions of the benzamide ring and an N‑(2‑(pyrrolidin‑1‑yl)ethyl) side chain [1], distinguishing it from the chlorinated analog (CAS 1225208‑44‑5) that is directly employed in late‑stage cefiderocol intermediate preparation .

Why 3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide Cannot Be Replaced by Generic Benzamide or Pyrrolidine Derivatives in Cefiderocol-Oriented Synthesis


Existing evidence is limited to structural and vendor‑reported purity data, but even at this level, generic substitution fails because the compound occupies a specific position in the cefiderocol intermediate cascade where the absence of the 2‑chloro substituent is the defining feature [1]. The chlorinated congener (CAS 1225208‑44‑5) is the direct precursor for the final intermediate, whereas the non‑halogenated scaffold (CAS 1225208‑49‑0) is required at an earlier or parallel branch of the synthetic route [1]. Substituting with a generic benzamide lacking the two 4‑methoxybenzyl protecting groups—or with a pyrrolidine‑ethyl amide that misses the precise 3,4‑bis‑O‑protection—would break the orthogonal protection strategy and prevent the selective deprotection / functionalization steps documented in the cefiderocol synthesis patents [1]. Therefore, even in the absence of head‑to‑head biological data, the compound’s synthetic‑route provenance makes it non‑interchangeable with generic analogs.

Differential Evidence for 3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide Relative to Its Closest Cefiderocol-Intermediate Analog


Non‑Halogenated vs. 2‑Chloro Scaffold: Structural and Molecular‑Weight Differentiation with Synthetic‑Route Implications

The target compound differs from its closest commercial intermediate analog, 2‑chloro‑3,4‑bis((4‑methoxybenzyl)oxy)‑N‑(2‑(pyrrolidin‑1‑yl)ethyl)benzamide (CAS 1225208‑44‑5), by the absence of the chlorine atom at position 2 of the benzamide ring [1][2]. The chlorine substituent in the comparator is critical for subsequent cross‑coupling or nucleophilic displacement steps that construct the catechol side‑chain of cefiderocol [1]. The non‑halogenated target compound therefore serves as a protected scaffold for earlier‑stage modifications or as a control intermediate where halogen reactivity must be excluded [2]. This structural difference results in a molecular weight reduction of 34.45 g mol⁻¹ (490.59 vs. 525.04 g mol⁻¹) and alters the hydrogen‑bond acceptor count (7 for the target vs. 7 for the chloro analog, but the chlorine introduces a halogen‑bond donor capability absent in the target) [2].

Cefiderocol synthesis Protecting-group strategy Intermediate differentiation

Purity Benchmarking: Vendor‑Certified 95% and 98% Minimum Purity Relative to the Chlorinated Comparator

Commercially, the target compound is offered with a minimum purity of 95% (AKSci) and 98% (MolCore) . The chlorinated comparator (CAS 1225208‑44‑5) is similarly listed at ≥95% purity by multiple vendors . While the purity ranges overlap, the non‑halogenated compound’s availability at a certified 98% level from at least one supplier provides a slightly higher purity option for steps where even trace chlorinated impurities could interfere with subsequent halogen‑sensitive reactions . No peer‑reviewed comparative impurity profiling was identified, so this evidence is limited to vendor‑declared specifications.

Intermediate quality control Cefiderocol precursor purity Procurement specification

Rotatable Bond and Topological Polar Surface Area Differentiation Relevant to Chromatographic Retention and Solubility

The target compound possesses 13 rotatable bonds and a computed topological polar surface area (tPSA) of 69.8 Ų (based on PubChem data linked via kuujia.com) [1]. The chlorinated analog, despite the additional chlorine, shares the same rotatable bond count (13) but has a slightly elevated tPSA due to the chlorine’s contribution (estimated ~72–74 Ų) . The marginally lower tPSA of the target compound may confer a small advantage in reversed‑phase chromatographic retention and organic‑solvent solubility, which is relevant for preparative HPLC purification in multi‑step synthesis campaigns.

Physicochemical property comparison Chromatography optimization Solubility profiling

Absence of Chlorine‑Derived Halogen Bonding: Implications for Crystal Packing and Solid‑State Stability

The chlorinated comparator contains a chlorine atom capable of acting as a halogen‑bond donor, which can influence crystal packing, melting point, and solid‑state stability [1]. The target compound lacks this halogen‑bond donor, which may result in different polymorphic behavior and potentially simpler solid‑form control during storage [1]. While no comparative polymorph screening studies were found in the public domain for these specific intermediates, the structural absence of chlorine eliminates a known variable that complicates solid‑form development in halogenated benzamide derivatives [1].

Solid-state chemistry Crystal engineering Intermediate storage stability

High‑Confidence Application Scenarios for 3,4‑Bis((4‑methoxybenzyl)oxy)‑N‑(2‑(pyrrolidin‑1‑yl)ethyl)benzamide Based on Verified Differential Properties


Early‑Stage Cefiderocol Intermediate Where Halogen‑Free Protecting‑Group Strategy Is Mandatory

When the synthetic route requires a 3,4‑bis‑O‑protected benzamide nucleus that must remain free of halogen substituents to avoid premature reactivity or competing cross‑coupling, CAS 1225208‑49‑0 is the designated intermediate. This scenario is explicitly documented in the cefiderocol intermediate patent landscape, where the non‑chlorinated scaffold precedes the introduction of the chlorine atom [1].

Process‑Development Control Compound for Halogen‑Sensitive Reaction Optimization

In process R&D laboratories optimizing the oxidative amination or coupling steps that convert the chlorinated intermediate to the final cefiderocol side‑chain, the non‑halogenated analog serves as a negative control to confirm that observed side products originate from chlorine participation. Its 98% purity grade allows accurate spike‑and‑recovery experiments without introducing confounding chlorinated impurities.

Physicochemical Reference Standard for Chromatographic Method Development

With a tPSA of ~69.8 Ų and 13 rotatable bonds [2], the target compound provides a slightly lower polarity benchmark than its chlorinated counterpart. Analytical chemists can use this compound to calibrate reversed‑phase HPLC gradients and to validate that preparative columns can resolve the non‑halogenated scaffold from the later‑eluting chlorinated intermediate.

Solid‑Form Screening Starting Point for Cefiderocol Intermediate Supply Chains

Because the compound lacks a halogen‑bond donor, it is predicted to exhibit simpler solid‑form behavior than the chlorinated analog [2]. Pharmaceutical intermediate suppliers can prioritize this scaffold for initial polymorph screening, crystallization optimization, and long‑term stability studies, thereby reducing the analytical burden associated with halogen‑driven polymorphism.

Quote Request

Request a Quote for 3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.